(R)-GNE-274

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

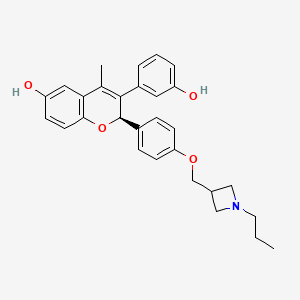

C29H31NO4 |

|---|---|

Peso molecular |

457.6 g/mol |

Nombre IUPAC |

(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol |

InChI |

InChI=1S/C29H31NO4/c1-3-13-30-16-20(17-30)18-33-25-10-7-21(8-11-25)29-28(22-5-4-6-23(31)14-22)19(2)26-15-24(32)9-12-27(26)34-29/h4-12,14-15,20,29,31-32H,3,13,16-18H2,1-2H3/t29-/m1/s1 |

Clave InChI |

ABSGIUXAPWSTBC-GDLZYMKVSA-N |

SMILES isomérico |

CCCN1CC(C1)COC2=CC=C(C=C2)[C@@H]3C(=C(C4=C(O3)C=CC(=C4)O)C)C5=CC(=CC=C5)O |

SMILES canónico |

CCCN1CC(C1)COC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=CC(=C4)O)C)C5=CC(=CC=C5)O |

Origen del producto |

United States |

Foundational & Exploratory

(R)-GNE-274: A Technical Guide to its Mechanism of Action as a Non-Degrading Partial Estrogen Receptor Agonist

(R)-GNE-274 is a selective, non-degrading partial agonist of the estrogen receptor (ERα). It functions as a potent inhibitor of the ERα ligand-binding domain (LBD), leading to the inhibition of cellular proliferation in estrogen-sensitive breast cancer cell lines. A key feature of its mechanism is the ability to increase chromatin accessibility at ER-DNA binding sites, a characteristic that distinguishes it from other classes of ER modulators.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and endocrinology.

Core Mechanism of Action

This compound is the enantiomer of GNE-274, a structural analog of the ER degrader GDC-0927.[1] Unlike GDC-0927, GNE-274 does not induce the degradation of the estrogen receptor. Instead, it acts as a partial agonist, binding to the ERα LBD and modulating its activity.

The primary mechanism of this compound involves:

-

Direct Binding to the Estrogen Receptor: this compound is an effective inhibitor of the ERα ligand-binding domain. This interaction prevents the binding of the natural ligand, estradiol (E2), and disrupts the normal signaling cascade.

-

Partial Agonist Activity: While it inhibits E2-mediated signaling, GNE-274 itself exhibits partial agonist activity. This means it can induce a level of ERα-mediated gene transcription, but to a lesser extent than the full agonist estradiol.

-

Increased Chromatin Accessibility: A defining characteristic of GNE-274 is its ability to increase the accessibility of chromatin at ER-DNA binding sites. This effect on chromatin structure is distinct from ER degraders like GDC-0927, which do not share this property. This modulation of chromatin accessibility likely plays a crucial role in its unique pharmacological profile.

-

Inhibition of Cell Proliferation: By modulating ERα activity, this compound potently inhibits the proliferation of E2-stimulated ER-positive breast cancer cell lines.

Signaling Pathway

The signaling pathway affected by this compound centers on the estrogen receptor, a key regulator of gene expression in hormone-responsive tissues.

Figure 1. Signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of GNE-274.

Table 1: In Vitro Anti-proliferative Activity of GNE-274

| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |

| Various ER+ Breast Cancer Cells | Breast Cancer | ~5 - 20 | 7-10 days, E2-stimulated |

Data from MedChemExpress.

Table 2: Effect of GNE-274 on Estrogen Receptor Turnover

| Cell Lines | Concentration Range (nM) | Treatment Duration (hours) | Outcome |

| MCF7, MD-134, HCC1500, CAMA | 0.1 - 1000 | 4 | No increased ER turnover |

Data from MedChemExpress.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Estrogen Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of compounds to the estrogen receptor.

-

Principle: A competitive binding assay is used where the test compound (e.g., GNE-274) competes with a radiolabeled or fluorescently labeled estradiol for binding to the estrogen receptor.

-

Materials:

-

Recombinant human ERα protein

-

Radiolabeled estradiol (e.g., [³H]-17β-estradiol) or a fluorescent estradiol analog

-

Assay buffer (e.g., phosphate buffer with BSA)

-

Test compound this compound

-

Scintillation counter or fluorescence polarization reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the ERα protein, a fixed concentration of labeled estradiol, and the various concentrations of this compound.

-

Include control wells with no competitor and wells with a known high-affinity non-labeled ligand for determining maximum and minimum binding.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separate the bound from the unbound labeled estradiol using a suitable method (e.g., filtration, charcoal adsorption).

-

Quantify the amount of bound labeled estradiol using a scintillation counter or fluorescence reader.

-

The data is then used to calculate the IC50 value of this compound, which can be converted to a binding affinity constant (Ki).

-

Cell Proliferation Assay

This protocol describes a common method to assess the anti-proliferative effects of this compound on ER+ breast cancer cells.

-

Principle: The assay measures the number of viable cells after treatment with the test compound. This can be done using various methods, such as quantifying ATP content (e.g., CellTiter-Glo®) or measuring metabolic activity (e.g., MTT or WST-1 assays).

-

Cell Line: MCF-7 (ER+ human breast adenocarcinoma cell line) is commonly used.

-

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Phenol red-free medium and charcoal-stripped FBS for hormone-deprivation studies

-

This compound

-

Estradiol (E2)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

For E2-stimulated proliferation, cells are typically hormone-deprived for 24-48 hours in phenol red-free medium with charcoal-stripped FBS.

-

Prepare serial dilutions of this compound.

-

Treat the cells with the diluted compound in the presence of a fixed concentration of estradiol (e.g., 0.1 nM) to stimulate proliferation. Include appropriate controls (vehicle, E2 alone).

-

Incubate the cells for a period of 7 to 10 days.

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence, fluorescence, or absorbance using a plate reader.

-

Calculate the percentage of cell proliferation relative to the E2-treated control and determine the IC50 value of this compound.

-

Figure 2. Cell proliferation assay workflow.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol provides a general framework for assessing changes in chromatin accessibility induced by this compound.

-

Principle: ATAC-seq uses a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open chromatin regions. High-throughput sequencing of these regions allows for a genome-wide map of chromatin accessibility.

-

Cell Line: MCF-7 cells.

-

Materials:

-

MCF-7 cells

-

This compound

-

Estradiol (E2)

-

Cell lysis buffer

-

Tn5 transposase and tagmentation buffer

-

DNA purification kit

-

PCR reagents for library amplification

-

High-throughput sequencer

-

-

Procedure:

-

Culture MCF-7 cells and treat with this compound, E2, or vehicle control for a specified time.

-

Harvest the cells and lyse them to isolate the nuclei.

-

Incubate the nuclei with the Tn5 transposase, which will cut and ligate adapters into accessible chromatin regions.

-

Purify the resulting DNA fragments.

-

Amplify the library of tagged DNA fragments using PCR.

-

Purify the amplified library.

-

Sequence the library using a high-throughput sequencing platform.

-

Analyze the sequencing data to identify regions of open chromatin and compare the accessibility profiles between different treatment conditions. This involves mapping reads, calling peaks, and performing differential accessibility analysis.

-

Figure 3. ATAC-seq experimental workflow.

In Vivo Data

As of the latest available information, specific in vivo efficacy and pharmacokinetic data for this compound have not been publicly disclosed in the reviewed literature. Further studies are required to characterize the in vivo properties of this compound.

Conclusion

This compound represents a novel class of estrogen receptor modulator with a distinct mechanism of action. Its ability to act as a partial agonist while increasing chromatin accessibility at ER-DNA binding sites sets it apart from traditional SERMs and SERDs. The potent anti-proliferative effects in ER+ breast cancer cell lines highlight its potential as a therapeutic agent. Further in vivo studies are necessary to fully elucidate its pharmacological profile and therapeutic utility.

References

(R)-GNE-274: A Technical Overview of a Novel Partial Estrogen Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics of (R)-GNE-274 as a partial estrogen receptor (ER) agonist. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound. While specific enantiomer data is limited in publicly available literature, this guide synthesizes known information about the racemic mixture, GNE-274, and provides illustrative data for this compound to demonstrate key concepts.

Introduction

Estrogen receptors, primarily ERα and ERβ, are key regulators of gene expression in various tissues and play a critical role in the pathophysiology of breast cancer. While anti-estrogen therapies are a cornerstone of treatment for ER-positive breast cancer, the development of resistance remains a significant clinical challenge. Partial estrogen receptor agonists represent a promising therapeutic strategy. These compounds can elicit a submaximal estrogenic response, potentially providing therapeutic benefit in certain contexts while avoiding the full agonistic effects that can drive cancer progression. GNE-274 has been identified as a non-degrading partial ER agonist, and its enantiomer, this compound, is the subject of this guide.[1]

Biochemical and Cellular Activity

This compound is the (R)-enantiomer of GNE-274, a compound structurally related to the ER degrader GDC-0927. Unlike GDC-0927, GNE-274 and its enantiomers function as non-degraders of the estrogen receptor.[1] They act as effective inhibitors of the ER ligand-binding domain (LBD).[1]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound to illustrate its pharmacological profile as a partial ER agonist. These values are based on the reported activity of the racemic mixture GNE-274 and are intended for illustrative purposes.

Table 1: Estrogen Receptor Binding Affinity of this compound (Illustrative Data)

| Receptor Subtype | Binding Affinity (Kd, nM) |

| ERα | 5 |

| ERβ | 15 |

Table 2: In Vitro Partial Agonist Activity of this compound in an ERE-Luciferase Reporter Assay (Illustrative Data)

| Cell Line | Agonist | EC50 (nM) | Emax (% of Estradiol) |

| HEK293T-ERα | Estradiol | 0.1 | 100% |

| This compound | 10 | 40% | |

| HEK293T-ERβ | Estradiol | 0.2 | 100% |

| This compound | 25 | 30% |

Table 3: Anti-proliferative Activity of this compound in ER-Positive Breast Cancer Cells (Illustrative Data)

| Cell Line | IC50 (nM) |

| MCF-7 | 12 |

| T47D | 18 |

GNE-274, the racemic mixture, has been shown to potently inhibit the proliferation of E2-stimulated ER+ breast cancer cell lines, with reported IC50 values ranging from 5 nM to 20 nM.[1]

Mechanism of Action

This compound binds to the ligand-binding domain of the estrogen receptor, inducing a conformational change that is distinct from that caused by full agonists like estradiol or full antagonists. This specific conformation allows for the recruitment of a unique subset of co-regulator proteins to the receptor complex. As a partial agonist, this compound likely promotes the binding of a mix of co-activators and co-repressors, leading to a submaximal transcriptional activation of estrogen-responsive genes.

One of the key mechanistic features of GNE-274 is its ability to increase the chromatin accessibility of ER-DNA binding sites.[1] This suggests that even as a partial agonist, it facilitates the engagement of the ER complex with the genome.

Signaling Pathway

Caption: Estrogen receptor signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for estrogen receptors (ERα and ERβ).

Materials:

-

Recombinant human ERα and ERβ protein

-

[3H]-Estradiol (radioligand)

-

This compound

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation vials and scintillation fluid

-

Microcentrifuge

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In microcentrifuge tubes, add a fixed concentration of [3H]-Estradiol and varying concentrations of this compound.

-

Add a constant amount of ERα or ERβ protein to each tube.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

To separate bound from unbound radioligand, add cold DCC suspension to each tube and incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C. The DCC will pellet the unbound [3H]-Estradiol.

-

Carefully transfer the supernatant containing the protein-bound [3H]-Estradiol to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined. The Kd can be calculated from the IC50 value.

ERE-Luciferase Reporter Gene Assay

Objective: To assess the partial agonist activity of this compound on ER-mediated gene transcription.

Materials:

-

HEK293T cells

-

Expression plasmids for human ERα or ERβ

-

An estrogen response element (ERE)-driven luciferase reporter plasmid

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum

-

This compound and Estradiol

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the Renilla control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or Estradiol.

-

Incubate the cells for 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the dose-response curves to determine the EC50 and Emax values.

MCF-7 Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of ER-positive breast cancer cells.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., MEM) supplemented with fetal bovine serum

-

Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate in regular growth medium and allow them to attach.

-

Hormone-deprive the cells by switching to phenol red-free medium with charcoal-stripped serum for 24-48 hours.

-

Treat the cells with a serial dilution of this compound in the presence of a low concentration of estradiol to stimulate proliferation.

-

Incubate the cells for 5-7 days.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow: ERE-Luciferase Reporter Assay

Caption: Workflow for the ERE-Luciferase Reporter Assay.

Logical Relationship: Partial Agonist Activity

Caption: Logical relationship of partial agonist activity.

References

(R)-GNE-274 in Breast Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GNE-274 is the enantiomer of GNE-274, a novel, non-degrading partial agonist of the estrogen receptor (ER). Structurally analogous to the ER degrader GDC-0927, this compound presents a unique mechanism of action by inhibiting the ER ligand-binding domain (LBD) and modulating chromatin accessibility at ER-DNA binding sites. This document provides a comprehensive technical overview of this compound's role in breast cancer research, consolidating available quantitative data, detailed experimental protocols, and visualizing its mechanism through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating new therapeutic avenues for ER-positive breast cancer.

Introduction

Estrogen receptor-positive (ER+) breast cancer remains a predominant subtype, and endocrine therapies targeting ER signaling are a cornerstone of treatment. However, the emergence of resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. This compound has emerged as a promising investigational compound. Unlike selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), this compound functions as a partial ER agonist that does not induce ER degradation. Instead, it effectively inhibits the ER ligand-binding domain and uniquely increases chromatin accessibility at ER-DNA binding sites, suggesting a novel approach to modulating ER-driven gene transcription and inhibiting the proliferation of ER+ breast cancer cells.

Mechanism of Action

This compound is the enantiomer of GNE-274, a non-degrader that is structurally related to the ER degrader GDC-0927.[1] GNE-274 acts as a partial estrogen receptor (ER) agonist and an effective inhibitor of the ER ligand-binding domain (LBD).[2] A key feature of its mechanism is the ability to increase the accessibility of chromatin at ER-DNA binding sites, a characteristic not observed with the ER degrader GDC-0927.[2] This modulation of chromatin structure is a pivotal aspect of its anti-proliferative effects in ER+ breast cancer cell lines. While it binds to the ER, it does not induce the turnover or degradation of the receptor.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in ER+ breast cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for GNE-274 in breast cancer research.

Table 1: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| MCF7 | Breast Cancer (ER+) | ~5 - 20 |

| T47D | Breast Cancer (ER+) | ~5 - 20 |

| CAMA-1 | Breast Cancer (ER+) | ~5 - 20 |

| HCC1500 | Breast Cancer (ER+) | ~5 - 20 |

Data derived from multiple cell lines, specific values for each are within the provided range.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in breast cancer research.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure for assessing the anti-proliferative effects of this compound on ER+ breast cancer cell lines.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF7, T47D)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Chromatin Accessibility Assay (ATAC-seq)

This protocol provides a general workflow for performing Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to investigate the effect of this compound on chromatin accessibility.

Materials:

-

ER+ breast cancer cells treated with this compound or vehicle control

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630)

-

Tn5 transposase and tagmentation buffer (e.g., Illumina Tagment DNA Enzyme and Buffer)

-

DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit)

-

PCR reagents for library amplification

-

Next-generation sequencing (NGS) platform

Procedure:

-

Cell Lysis: Harvest and lyse 50,000 cells in cold lysis buffer to isolate nuclei.

-

Tagmentation: Immediately proceed with the transposition reaction by incubating the nuclei with Tn5 transposase and tagmentation buffer for 30 minutes at 37°C. This step fragments the DNA in open chromatin regions and ligates sequencing adapters.

-

DNA Purification: Purify the tagmented DNA using a DNA purification kit.

-

Library Amplification: Amplify the purified DNA via PCR to add indexing primers and generate sufficient material for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.

-

Sequencing: Sequence the amplified libraries on an NGS platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of open chromatin. Analyze differential accessibility between this compound-treated and control samples.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

ER+ breast cancer cells (e.g., MCF7)

-

Matrigel

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of ER+ breast cancer cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised for further analysis.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Calculate the percentage of tumor growth inhibition.

Conclusion

This compound represents a novel class of ER modulators with a distinct mechanism of action. Its ability to act as a partial agonist while inhibiting the ER LBD and, most notably, increasing chromatin accessibility at ER-DNA binding sites, offers a new strategy to counteract ER-driven proliferation in breast cancer. The preclinical data, demonstrating potent anti-proliferative activity in ER+ cell lines, underscores its therapeutic potential. Further investigation into its in vivo efficacy, safety profile, and the precise molecular consequences of its unique effect on chromatin structure is warranted to fully elucidate its clinical promise for the treatment of ER+ breast cancer. This technical guide provides a foundational framework for researchers to design and execute further studies on this intriguing compound.

References

(R)-GNE-274 versus (S)-GNE-274 stereospecificity

An In-Depth Technical Guide to the Stereospecificity of (R)-GNE-140 versus (S)-GNE-140, Potent Inhibitors of Lactate Dehydrogenase A (LDHA)

Introduction

In the field of cancer metabolism, the targeting of key enzymatic drivers of aerobic glycolysis, a hallmark of many tumors, has emerged as a promising therapeutic strategy. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a critical enzyme in this process and is frequently overexpressed in various cancers. The GNE-140 series of compounds has been identified as potent inhibitors of LDHA. A crucial aspect of the development and utilization of such targeted inhibitors is the understanding of their stereospecificity, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities.

This technical guide provides a comprehensive overview of the stereospecificity of the enantiomers of GNE-140: (R)-GNE-140 and (S)-GNE-140. While the initial query focused on GNE-274, the available scientific literature does not provide a detailed breakdown of the stereospecific activities of its enantiomers. In contrast, there is a wealth of data highlighting the distinct pharmacological profiles of the (R) and (S) enantiomers of GNE-140, with the (R)-enantiomer being the significantly more potent inhibitor of LDHA. This guide will focus on the well-documented stereospecificity of GNE-140, which is of significant interest to researchers in cancer biology and drug development.

(S)-GNE-140, being significantly less active, serves as an invaluable tool as a negative control in experiments designed to probe the biological consequences of LDHA inhibition by (R)-GNE-140. The use of such a closely related, yet inactive, control compound is essential for attributing observed biological effects specifically to the inhibition of the target enzyme.

Quantitative Biological Activity

The inhibitory potency of the GNE-140 enantiomers against human LDHA and its isoform LDHB has been determined through in vitro enzymatic assays. The data clearly demonstrates the superior activity of the (R)-enantiomer.

| Compound | Target | IC50 (nM) | Notes |

| (R)-GNE-140 | hLDHA | 3 | Highly potent enantiomer.[1][2][3][4] |

| hLDHB | 5 | [1][3][4] | |

| (S)-GNE-140 | hLDHA | >54 | Reported to be 18-fold less potent than the (R)-enantiomer.[1][2][5] |

| GNE-140 (racemate) | hLDHA | Not explicitly stated | A mixture of (R)- and (S)-enantiomers. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols utilized in the characterization of the GNE-140 enantiomers.

In Vitro LDHA/B Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of compounds against purified LDHA or LDHB enzyme.

Materials:

-

Purified recombinant human LDHA or LDHB enzyme

-

(R)-GNE-140 (positive control)

-

(S)-GNE-140 (negative control)

-

Test compounds

-

Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 5 mM MgCl2, 0.01% BSA

-

Substrate solution: 10 mM Pyruvate

-

Cofactor solution: 2.5 mM NADH

-

96-well, black, flat-bottom plates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compounds, (R)-GNE-140, and (S)-GNE-140 in DMSO.

-

Add the compounds to the wells of the 96-well plate.

-

Add the LDHA or LDHB enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate) and cofactor (NADH) solution to the wells.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction and determine the IC50 values for each compound by fitting the data to a dose-response curve.

Cellular Lactate Production Assay

Objective: To assess the ability of compounds to inhibit lactate production in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2 human pancreatic cancer cells)

-

Cell culture medium and supplements

-

(R)-GNE-140

-

(S)-GNE-140

-

Vehicle control (DMSO)

-

Lactate assay kit

-

96-well cell culture plates

-

Plate reader for colorimetric or fluorometric measurement

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of (R)-GNE-140, (S)-GNE-140, or vehicle control for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate levels to the cell number or protein concentration.

-

Determine the IC50 for the inhibition of lactate production. In MIA PaCa-2 cells, (R)-GNE-140 was found to reduce lactate production with an IC50 of 670 nM.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of GNE-140 and a typical experimental workflow for its evaluation.

Caption: Mechanism of LDHA inhibition by GNE-140 enantiomers.

Caption: Workflow for evaluating GNE-140 stereospecificity.

Conclusion

The stereospecificity of GNE-140 is a clear and well-documented example of the importance of chirality in drug design and development. The (R)-enantiomer, (R)-GNE-140, is a highly potent inhibitor of LDHA, while the (S)-enantiomer, (S)-GNE-140, is significantly less active. This differential activity makes the pair of enantiomers a powerful tool for cancer metabolism research. (R)-GNE-140 serves as a potent chemical probe to investigate the consequences of LDHA inhibition, while (S)-GNE-140 acts as an ideal negative control to ensure that the observed biological effects are a direct result of on-target enzyme inhibition. This technical guide provides researchers with the necessary information to effectively utilize these compounds in their studies of cancer metabolism and to develop novel therapeutic strategies targeting the Warburg effect.

References

(R)-GNE-274 and Estrogen Receptor Beta: An In-Depth Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-274 is the (R)-enantiomer of GNE-274, a compound identified as a partial agonist of the estrogen receptor (ER). GNE-274 is structurally related to the ER degrader GDC-0927 but notably does not induce ER degradation.[1][2] Its mechanism of action involves increasing the chromatin accessibility of ER-DNA binding sites, a distinct activity compared to other ER modulators.[2] This technical guide provides a comprehensive overview of the available information regarding this compound and its interaction with the estrogen receptor beta (ERβ), with a focus on its binding affinity, the experimental methods to determine it, and the associated signaling pathways.

Binding Affinity of this compound for Estrogen Receptor Beta

Currently, specific quantitative binding affinity data, such as Kᵢ or IC₅₀ values, for the (R)-enantiomer of GNE-274 with estrogen receptor beta (ERβ) is not publicly available in the reviewed scientific literature. While GNE-274 is characterized as a partial ER agonist, the distinct binding profiles of its individual enantiomers for ERα and ERβ have not been detailed in the primary publication describing this compound.[1]

Experimental Protocols for Determining Estrogen Receptor Beta Binding Affinity

The determination of the binding affinity of a ligand like this compound to ERβ typically involves a variety of established in vitro techniques. The following are detailed methodologies for key experiments commonly cited for such purposes.

Radioligand Binding Assay

This competitive binding assay is a standard method to determine the affinity of a test compound for a receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to ERβ (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

-

Recombinant human ERβ protein

-

Radiolabeled estradiol, e.g., [³H]-17β-estradiol

-

Unlabeled this compound at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer with additives like BSA and DTT)

-

Scintillation vials and scintillation fluid

-

Filter plates and harvester

Procedure:

-

A constant concentration of recombinant ERβ and radiolabeled estradiol are incubated in the assay buffer.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through filter plates, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with cold assay buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence Polarization (FP) Assay

This method measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a receptor.

Objective: To determine the IC₅₀ of this compound by measuring its ability to displace a fluorescently labeled ERβ ligand.

Materials:

-

Recombinant human ERβ protein

-

Fluorescently labeled ERβ ligand (e.g., a fluorescein-labeled estradiol derivative)

-

Unlabeled this compound at various concentrations

-

Assay buffer

-

Microplates (e.g., black, low-binding 384-well plates)

-

A plate reader capable of measuring fluorescence polarization

Procedure:

-

A solution containing ERβ and the fluorescently labeled ligand is prepared in the assay buffer.

-

Increasing concentrations of this compound are added to the wells of the microplate.

-

The ERβ and fluorescent ligand mixture is then added to the wells.

-

The plate is incubated at room temperature for a defined period to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using the plate reader. The excitation and emission wavelengths are specific to the fluorophore used.

-

The IC₅₀ value is determined from the dose-response curve of fluorescence polarization versus the logarithm of the this compound concentration.

Workflow for Fluorescence Polarization Assay

Caption: Workflow for a fluorescence polarization-based binding assay.

Estrogen Receptor Beta Signaling Pathways

Estrogen receptors, including ERβ, are ligand-activated transcription factors that regulate gene expression. The binding of a ligand like this compound can modulate these signaling pathways.

Classical (Genomic) Signaling Pathway

In the classical pathway, ligand-bound ERβ dimerizes and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators or co-repressors, leading to the modulation of gene transcription. As a partial agonist, this compound would be expected to induce a conformational change in ERβ that allows for a level of co-activator recruitment, but likely to a lesser extent than a full agonist like estradiol.

Classical ERβ Signaling Pathway

Caption: Simplified diagram of the classical ERβ signaling pathway.

Non-Genomic Signaling Pathway

ERβ can also mediate rapid, non-genomic effects that do not directly involve gene transcription. These actions are often initiated by a population of ERβ localized at the cell membrane or within the cytoplasm. Upon ligand binding, membrane-associated ERβ can activate various kinase signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to downstream cellular responses. The specific impact of this compound on these non-genomic pathways has not been elucidated.

Conclusion

While this compound has been identified as an enantiomer of the partial estrogen receptor agonist GNE-274, a detailed characterization of its specific binding affinity for estrogen receptor beta is not yet available in the public domain. The experimental protocols outlined in this guide provide a framework for how such data could be generated. Further research is required to fully understand the quantitative interaction of this compound with ERβ and its subsequent effects on both genomic and non-genomic signaling pathways. This information will be crucial for the further development and potential therapeutic application of this compound.

References

An In-Depth Technical Guide to (R)-GNE-274: A Novel Partial Estrogen Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-274 is the (R)-enantiomer of GNE-274, a notable small molecule in the field of endocrine therapy research. It is a partial agonist of the estrogen receptor (ER) and is structurally related to the ER degrader GDC-0927. Unlike selective estrogen receptor degraders (SERDs), this compound functions as a non-degrader, meaning it does not induce the breakdown of the estrogen receptor. This unique mechanism of action, primarily explored through its racemate GNE-274, offers a valuable tool for investigating the nuanced roles of ER signaling in cancer biology and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on the key experimental findings that have defined its pharmacological profile.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a defined stereochemistry at one of its chiral centers. The specific spatial arrangement of the atoms in the (R)-enantiomer is crucial for its interaction with the estrogen receptor.

Chemical Structure:

Caption: 2D chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | Information not publicly available |

| Molecular Formula | C₂₉H₃₁NO₄[1] |

| Molecular Weight | 457.56 g/mol [1] |

| CAS Number | Not available for the (R)-enantiomer specifically. The racemate GNE-274 has CAS number 2369048-69-9.[2] |

| SMILES | CCCN1CC(C1)COC2=CC=C([C@H]3OC4=CC=C(C=C4C(C)=C3C5=CC(O)=CC=C5)O)C=C2[1] |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound, as a component of the racemic GNE-274, is characterized by its distinct interaction with the estrogen receptor alpha (ERα). Its mechanism of action is multifaceted and sets it apart from both full agonists and antagonists.

Partial Agonist of the Estrogen Receptor

GNE-274 acts as a partial agonist of ERα.[2] This means that while it binds to and activates the receptor, it does so to a lesser degree than the endogenous ligand, estradiol (E2). This partial agonism can lead to a complex downstream signaling cascade that differs from that induced by full agonists.

Non-Degrader of the Estrogen Receptor

A key feature of GNE-274 is its inability to induce the degradation of the ERα protein.[2] This is in stark contrast to SERDs like fulvestrant, which function by promoting the ubiquitination and subsequent proteasomal degradation of the receptor. The non-degrading nature of GNE-274 allows for the sustained presence of the receptor within the cell, albeit in a conformationally altered and partially active state.

Inhibition of the ER Ligand Binding Domain

GNE-274 is an effective inhibitor of the ER ligand binding domain (LBD).[2] By occupying the LBD, it prevents the binding of estradiol, thereby modulating the transcriptional activity of the receptor.

Impact on Chromatin Accessibility

In studies using transposase-accessible chromatin sequencing (ATAC-seq), GNE-274 was found to increase the chromatin accessibility of ER-DNA binding sites.[2] This suggests that despite being a partial agonist, GNE-274 promotes the binding of ERα to chromatin, which can influence the expression of target genes.

Signaling Pathway

The interaction of this compound with the estrogen receptor initiates a signaling cascade that modulates gene expression. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed signaling pathway of this compound.

Quantitative Data

The biological activity of GNE-274 has been quantified in various in vitro assays. The following tables summarize key findings.

Table 2: In Vitro Proliferation Inhibition in ER+ Breast Cancer Cell Lines (7-10 day assay)

| Cell Line | GNE-274 IC₅₀ (nM) |

| MCF7 | Potent inhibition, more so than fulvestrant, 4-OHT, AZD9496, and GDC-0810[2] |

| MD-134 | Potent inhibition[2] |

| HCC1500 | Potent inhibition[2] |

| CAMA | Potent inhibition[2] |

Table 3: Effect of GNE-274 on ER Turnover (4-hour treatment)

| Cell Line | ER Turnover |

| MCF7 | No increased turnover[2] |

| MD-134 | No increased turnover[2] |

| HCC1500 | No increased turnover[2] |

| CAMA | No increased turnover[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are outlines of key experimental protocols used to characterize GNE-274.

Cell Proliferation Assay (MCF-7)

This protocol is used to assess the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Caption: Workflow for a cell proliferation assay.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in appropriate growth medium supplemented with fetal bovine serum. For the assay, cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: A dilution series of this compound is prepared in the assay medium. The cells are treated with the compound, including a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 7 to 10 days to allow for multiple cell divisions.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The luminescence data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated using a non-linear regression model.

ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing)

This protocol is employed to investigate how this compound affects the accessibility of chromatin at a genome-wide level.

Methodology:

-

Cell Treatment: ER-positive cells are treated with this compound or a vehicle control for a specified duration.

-

Nuclei Isolation: Cells are harvested, and the nuclei are isolated using a lysis buffer.

-

Transposition Reaction: The isolated nuclei are subjected to a transposition reaction using the Tn5 transposase, which preferentially fragments DNA in open chromatin regions and simultaneously ligates sequencing adapters.

-

DNA Purification and Library Preparation: The transposed DNA fragments are purified and then amplified by PCR to generate a sequencing library.

-

Sequencing and Data Analysis: The library is sequenced using a high-throughput sequencing platform. The resulting data is aligned to a reference genome, and peaks of accessible chromatin are identified. Differential accessibility analysis is performed to compare the this compound-treated samples to the controls.

Conclusion

This compound represents a valuable chemical probe for dissecting the complexities of estrogen receptor signaling. Its unique profile as a partial agonist and a non-degrader provides a means to explore ER biology beyond the traditional agonist-antagonist paradigm. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their investigations into endocrine-related cancers and other ER-mediated physiological and pathological processes. Further studies are warranted to fully elucidate the therapeutic potential and the precise molecular consequences of engaging the estrogen receptor with this intriguing molecule.

References

(R)-GNE-274: A Technical Guide for Researchers

This technical guide provides an in-depth overview of (R)-GNE-274, a notable selective estrogen receptor (ER) modulator. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, mechanism of action, and relevant experimental methodologies.

Core Compound Data

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 2369048-69-9 (for racemate GNE-274) | [1][2][] |

| Molecular Weight | 457.56 g/mol | N/A |

| Molecular Formula | C₂₉H₃₁NO₄ | N/A |

| Description | A non-degrader and partial agonist of the estrogen receptor, structurally related to GDC-0927. | [1][4][5] |

Mechanism of Action: Estrogen Receptor Modulation

This compound functions as a partial agonist of the estrogen receptor (ER), distinguishing it from selective estrogen receptor degraders (SERDs) like GDC-0927. Its mechanism does not involve the degradation of the ER protein. Instead, it modulates ER activity, leading to an increase in chromatin accessibility at ER-DNA binding sites. This activity suggests a role in altering the transcriptional landscape in ER-positive cells.

The estrogen signaling pathway is complex, involving both genomic and non-genomic actions. In the classical genomic pathway, estrogen binds to ERs in the nucleus, leading to dimerization and binding to estrogen response elements (EREs) on DNA, thereby regulating gene transcription. Non-genomic pathways involve membrane-associated ERs that can activate various downstream signaling cascades. As a partial agonist, this compound likely influences a subset of these transcriptional and signaling events.

Experimental Protocols

A key application of this compound is in studying the epigenetic modifications induced by ER modulation, particularly changes in chromatin accessibility. The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique for this purpose. Below is a generalized workflow for investigating the effect of this compound on chromatin accessibility in a cell-based assay.

General Workflow for this compound Treatment and ATAC-seq Analysis

This workflow outlines the key steps from cell treatment to data analysis. Specific parameters such as cell type, seeding density, and this compound concentration should be optimized for each experimental system.

Detailed Methodological Considerations

Cell Culture and Treatment:

-

Cell Lines: Estrogen receptor-positive (ER+) cell lines, such as MCF-7, are appropriate models.

-

Treatment Conditions: Cells are typically treated with this compound at various concentrations (e.g., nanomolar to micromolar range) for a specified duration. A vehicle control (e.g., DMSO) is essential.

ATAC-seq Protocol: The ATAC-seq protocol generally involves the following key steps:

-

Nuclei Isolation: A crucial step to separate nuclei from cytoplasmic components.

-

Tagmentation: Isolated nuclei are treated with a hyperactive Tn5 transposase, which simultaneously cuts accessible DNA and ligates sequencing adapters.

-

DNA Purification and Library Preparation: The tagmented DNA is purified and then amplified by PCR to generate a sequencing library.

-

Sequencing: The library is sequenced using a high-throughput sequencing platform.

Bioinformatic Analysis:

-

Peak Calling: Identifies regions of open chromatin (peaks) from the sequencing data.

-

Differential Accessibility Analysis: Compares the chromatin accessibility between this compound-treated and control samples to identify regions that are significantly more or less accessible upon treatment.

-

Transcription Factor Footprinting: Can be used to infer transcription factor binding sites within the accessible chromatin regions.[6][7][8]

-

Motif Analysis: Identifies enriched transcription factor binding motifs within the differentially accessible regions, providing insights into the regulatory networks affected by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2369048-69-9|GNE-274|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GNE-274 - Immunomart [immunomart.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of transcription factor binding sites using ATAC-seq | Semantic Scholar [semanticscholar.org]

- 8. Identification of transcription factor binding sites using ATAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (R)-GNE-274 Solubility and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and handling of (R)-GNE-274, a partial estrogen receptor (ER) agonist. The information herein is intended to support researchers in designing and executing experiments involving this compound.

This compound: Compound Overview

This compound is the (R)-enantiomer of GNE-274. Structurally related to the ER degrader GDC-0927, GNE-274 functions as a non-degrading partial agonist of the estrogen receptor.[1][2] It has been shown to inhibit the ER ligand-binding domain (LBD) and increase the chromatin accessibility of ER-DNA binding sites, a distinct mechanism compared to some other ER modulators.[2] This activity makes it a valuable tool for investigating ER signaling pathways in cancer research.

Solubility of this compound

Quantitative solubility data for this compound in specific solvents is not widely published. However, based on its chemical structure and information available for similar compounds, a general solubility profile can be inferred. The compound is expected to be soluble in organic solvents and have limited aqueous solubility.

For practical laboratory use, it is common to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock can then be further diluted into aqueous buffers or cell culture media for experiments. It is crucial to ensure the final concentration of the organic solvent is low enough to avoid affecting the experimental system, typically below 0.5% for in vitro assays.[3]

Table 1: Solubility and Recommended Solvents for this compound

| Solvent | Solubility | Recommended Use & Considerations |

| DMSO | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10 mM to 50 mM). For cell-based assays, the final DMSO concentration should be kept low (<0.5%) to minimize cytotoxicity.[3] |

| Ethanol | Likely Soluble | Can be used as a solvent, often in combination with other co-solvents. May affect protein stability at higher concentrations.[3][4] |

| Water | Poorly Soluble | Direct dissolution in water is not recommended. |

| PBS | Poorly Soluble | Direct dissolution in PBS is not recommended. Dilution of a DMSO stock into PBS may lead to precipitation. Stepwise dilution and the use of co-solvents can improve solubility in aqueous buffers.[3][5] |

| Co-solvent Mixtures (for in vivo use) | Formulation Dependent | For animal studies, formulations often involve a combination of solvents to improve solubility and bioavailability. Common mixtures include DMSO, PEG300, Tween-80, and saline or cyclodextrins. A typical starting point could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, several established methods can be employed.

Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., DMSO, water, PBS) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Turbidimetric Solubility Assay (Kinetic Solubility)

This high-throughput method provides a measure of kinetic solubility.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in a multi-well plate.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS) to each well.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which precipitation is first observed is taken as the kinetic solubility.

Signaling Pathway of a Partial Estrogen Receptor Agonist

As a partial ER agonist, this compound will modulate both the genomic and non-genomic signaling pathways of the estrogen receptor. The diagram below illustrates the general mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(R)-GNE-274: An Enantiomer Shrouded in Limited Public Data

Despite its commercial availability for research purposes, the discovery and development history of (R)-GNE-274, an enantiomer of the estrogen receptor (ER) modulator GNE-274, remains largely undisclosed in the public domain. This technical guide synthesizes the available information on its parent compound, GNE-274, and its structural analog, the selective estrogen receptor degrader (SERD) GDC-0927, to provide a contextual understanding for researchers, scientists, and drug development professionals.

Introduction: The Estrogen Receptor as a Therapeutic Target

The estrogen receptor is a well-validated target in the treatment of hormone receptor-positive breast cancer.[1] Molecules that modulate ER activity, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), are crucial components of endocrine therapy.[2] SERMs can act as either agonists or antagonists of the ER in a tissue-specific manner, while SERDs function by promoting the degradation of the ER protein.[2]

GNE-274: A Non-Degrading Partial ER Agonist

This compound is identified as an enantiomer of GNE-274.[3] GNE-274 is structurally analogous to GDC-0927, a known ER degrader.[4][5] However, unlike GDC-0927, GNE-274 is characterized as a non-degrader.[3][4] This means it binds to the estrogen receptor without inducing its subsequent breakdown by the cellular machinery.

Functionally, GNE-274 is described as a partial ER agonist.[4] Partial agonists are ligands that bind to and activate a receptor, but only produce a partial efficacy response relative to a full agonist.[6] In the context of the estrogen receptor, this partial agonism can lead to a complex pharmacological profile.

One of the distinguishing features of GNE-274 is its effect on chromatin. Studies have shown that GNE-274 increases the chromatin accessibility of ER-DNA binding sites, a characteristic not observed with GDC-0927.[4] This suggests that GNE-274 modulates ER function through a mechanism distinct from that of ER degraders. Despite its partial agonist activity, GNE-274 has been shown to potently inhibit the proliferation of E2-stimulated ER-positive breast cancer cell lines.[4]

GDC-0927: A Clinically Investigated SERD

The development of GDC-0927 provides insight into the chemical space from which GNE-274 likely emerged. GDC-0927 was developed as a second-generation, orally bioavailable SERD through a lead optimization program focused on enhancing ERα degradation.[7][8] The optimization of an amine-based chromene series led to the identification of GDC-0927, which demonstrated robust tumor regression in tamoxifen-resistant breast cancer xenograft models.[9][10] Clinical trials in postmenopausal women with metastatic ER-positive breast cancer have been conducted to evaluate the safety and efficacy of GDC-0927.[11][12]

Quantitative Data Summary

Due to the lack of specific public data for this compound, the following table summarizes the available information for its parent compound, GNE-274.

| Parameter | Value/Description | Reference |

| Compound | GNE-274 | [4][5] |

| Molecular Function | Partial Estrogen Receptor (ER) Agonist | [4] |

| Mechanism of Action | Non-degrader of ER; increases chromatin accessibility at ER-DNA binding sites. | [4] |

| In Vitro Activity | Potently inhibits cellular proliferation in E2-stimulated ER+ breast cancer cell lines. | [4] |

| Structural Relationship | Analog of the ER degrader GDC-0927. | [4][5] |

Experimental Protocols

Detailed experimental protocols for the discovery and development of this compound are not publicly available. However, the development of the related compound GDC-0927 involved standard preclinical assays for drug discovery in the field of ER modulators. These typically include:

-

In Vitro Assays:

-

ER Binding Assays: To determine the affinity of the compound for the estrogen receptor ligand-binding domain.

-

ER Degradation Assays: Cellular assays, such as Western blotting or in-cell Westerns, to quantify the reduction in ER protein levels after treatment.[9]

-

Cell Proliferation Assays: To measure the effect of the compound on the growth of ER-positive cancer cell lines (e.g., MCF-7).[4]

-

Reporter Gene Assays: To assess the agonist or antagonist activity of the compound on ER-mediated gene transcription.

-

Chromatin Accessibility Assays (e.g., ATAC-seq): To determine the effect of the compound on the chromatin landscape at ER binding sites.[4]

-

-

In Vivo Models:

-

Xenograft Models: Efficacy studies in animal models bearing human breast cancer tumors, including models of tamoxifen resistance.[9]

-

Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Visualizations

To provide a conceptual framework in the absence of specific data for this compound, the following diagrams illustrate the general signaling pathway of estrogen receptors and a typical workflow for drug discovery.

Caption: Generalized Estrogen Receptor Signaling Pathway and Points of Intervention for SERMs and SERDs.

Caption: A Simplified, Linear Representation of a Typical Drug Discovery and Development Workflow.

Conclusion

The discovery and development history of this compound is not well-documented in publicly accessible scientific literature. The available information positions it as an enantiomer of GNE-274, a non-degrading partial estrogen receptor agonist that is structurally related to the SERD GDC-0927. While GNE-274 demonstrates antiproliferative effects in ER-positive breast cancer cells, its distinct mechanism of modulating chromatin accessibility sets it apart from ER degraders. Further research and publication of data are necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Pharmacology of Antagonism of GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-GNE-274: A Technical Guide to its Role in Modulating Estrogen Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GNE-274, an enantiomer of the potent estrogen receptor (ER) ligand GNE-274, represents a significant tool for investigating the nuanced modulation of ER signaling pathways. As a non-degrading partial ER agonist, this compound offers a distinct pharmacological profile compared to selective estrogen receptor degraders (SERDs). This technical guide provides an in-depth analysis of the role of this compound in modulating ER signaling, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. While specific data for the (R)-enantiomer is limited in publicly available literature, this document leverages information on the racemic GNE-274 to provide a comprehensive overview for researchers in oncology and endocrinology.

Introduction

Estrogen receptors, primarily ERα and ERβ, are key transcription factors that mediate the physiological effects of estrogens. Their dysregulation is a hallmark of various diseases, most notably hormone receptor-positive breast cancer. Therapeutic strategies targeting the ER signaling axis have been a cornerstone of breast cancer treatment for decades. This compound is the (R)-enantiomer of GNE-274, a structural analog of the ER degrader GDC-0927.[1] Unlike GDC-0927, GNE-274 and its enantiomers do not induce ER degradation, instead acting as partial agonists.[1] This unique mechanism of action, characterized by the inhibition of the ER ligand-binding domain (LBD) and an increase in chromatin accessibility at ER-DNA binding sites, makes this compound a valuable probe for dissecting the complexities of ER-mediated gene regulation and cellular proliferation.[1]

Mechanism of Action

This compound exerts its effects through direct interaction with the estrogen receptor. Its primary mechanism involves:

-

ER Ligand Binding Domain (LBD) Inhibition: this compound is an effective inhibitor of the ER LBD, competing with endogenous estrogens for binding to the receptor.[1] This prevents the full agonistic conformational changes typically induced by estradiol.

-

Partial Agonism: While inhibiting full agonism, this compound acts as a partial ER agonist.[1] This suggests it induces a distinct receptor conformation that allows for a sub-maximal level of transcriptional activation compared to full agonists.

-

Chromatin Remodeling: A key feature of GNE-274 is its ability to increase the chromatin accessibility of ER-DNA binding sites.[1] This contrasts with ER degraders like GDC-0927, which do not share this property.[1] This suggests that this compound may facilitate the recruitment of specific co-regulatory proteins that influence chromatin structure.

Signaling Pathway Diagram

Figure 1: Modulation of ER signaling by this compound.

Quantitative Data

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (Cell Proliferation) | Various ER+ Breast Cancer Cells | 5 - 20 nM | [1] |

| ER Turnover | MCF7, MD-134, HCC1500, CAMA | No increased turnover (0.1-1000 nM, 4 hours) | [1] |

| Chromatin Accessibility | ER+ Breast Cancer Cells | Significantly alters 594 sites | [1] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of ER modulators like this compound.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate ER-positive breast cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for a period of 7-10 days.[1]

-

Assay: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

ER Binding Affinity Assay (Radioligand Binding Assay)

This assay measures the affinity of a compound for the estrogen receptor.

Methodology:

-

Receptor Preparation: Prepare cell lysates or purified ER protein.

-

Competitive Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) and increasing concentrations of unlabeled this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound from the free radioligand using methods like filtration or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Determine the IC50 of this compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

This technique is used to identify regions of open chromatin, providing insights into the regulatory landscape of the genome.

Methodology:

-

Nuclei Isolation: Isolate intact nuclei from ER-positive breast cancer cells treated with this compound or vehicle control.

-

Transposition: Treat the nuclei with a hyperactive Tn5 transposase, which will fragment the DNA in accessible regions and simultaneously ligate sequencing adapters.

-

DNA Purification: Purify the transposed DNA fragments.

-

PCR Amplification: Amplify the library of DNA fragments using PCR.

-

Sequencing: Perform high-throughput sequencing of the amplified library.

-

Data Analysis: Align the sequencing reads to the reference genome and identify peaks of accessible chromatin. Compare the accessibility profiles between this compound-treated and control samples to identify differentially accessible regions.

Experimental Workflow Diagram

Figure 2: General experimental workflow for characterizing this compound.

Synthesis and Pharmacokinetics

Detailed information regarding the specific synthesis of the (R)-enantiomer of GNE-274 and its pharmacokinetic properties is not currently available in the public literature. The synthesis of chiral molecules often involves either stereoselective synthesis or chiral separation of a racemic mixture. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would require dedicated in vitro and in vivo studies.

Conclusion

This compound is a valuable chemical tool for the study of estrogen receptor signaling. Its unique profile as a non-degrading partial ER agonist that enhances chromatin accessibility provides a means to explore aspects of ER biology that are not addressed by traditional SERMs or SERDs. While a comprehensive dataset for the (R)-enantiomer is yet to be publicly detailed, the information available for the racemic GNE-274 underscores its potential in cancer research and drug development. Further studies are warranted to fully elucidate the specific properties of this compound and its therapeutic potential.

References

In-Depth Technical Guide: (R)-GNE-274 Interaction with the Estrogen Receptor Ligand Binding Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GNE-274 is the (R)-enantiomer of GNE-274, a potent and selective modulator of the estrogen receptor (ER). Unlike traditional antagonists, GNE-274 functions as a partial agonist of the ER, exhibiting a unique mechanism of action that involves inhibition of the ER ligand-binding domain (LBD) without inducing receptor degradation. This technical guide provides a comprehensive overview of the interaction of this compound with the ER LBD, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.

Mechanism of Action

This compound, and its racemate GNE-274, are structurally related to the selective estrogen receptor degrader (SERD) GDC-0927. However, GNE-274 is a non-degrader and acts as a partial ER agonist. Its primary mechanism involves direct binding to the ligand-binding domain (LBD) of the estrogen receptor, thereby inhibiting its function. A key characteristic of GNE-274 is its ability to increase the chromatin accessibility of ER-DNA binding sites, a feature not observed with SERDs like GDC-0927. This suggests a distinct mode of ER modulation that does not rely on receptor turnover.

Quantitative Data

| Table 1: Cellular Proliferation Inhibition | |

| Cell Line | IC50 (nM) |

| Various ER+ Breast Cancer Cell Lines | 5 - 20 |

| GNE-274 potently inhibits the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, range from 5 to 20 nM in different cell lines. |

Experimental Protocols

Estrogen Receptor Ligand Binding Domain (LBD) Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound, such as this compound, to the estrogen receptor ligand-binding domain by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified recombinant human ERα or ERβ LBD

-

Radiolabeled estradiol ([³H]-E2)

-

Test compound (this compound)

-

Assay Buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

A constant concentration of ER LBD and [³H]-E2 are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The reaction is incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

The bound and free radioligand are separated using a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography.

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined.

-

The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MCF-7 Cellular Proliferation Assay

This assay assesses the ability of this compound to inhibit the growth of the ER-positive MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or a luminescent-based assay)

-

Plate reader

Procedure:

-

MCF-7 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for a period of 7 to 10 days.

-

At the end of the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.

-

After a further incubation period, the absorbance or luminescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows